Esperamicin A1 - 99674-26-7

Esperamicin A1

Catalog Number: EVT-1787151
CAS Number: 99674-26-7
Molecular Formula: C59H80N4O22S4
Molecular Weight: 1325.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Esperamicin A1 is a natural product found in Actinomadura with data available.
Esperamicin A1 is an enediyne antineoplastic antibiotic hybrid containing an anthranilate moiety. Esperamicin A1 is isolated from the bacterium Actinomadura verrucosospora. The anthranilate component of esperamicin A1 intercalates DNA and the benzene diradical intermediate of the enediyne core binds to the minor groove of DNA, resulting in single- and double-stranded breaks in DNA and apoptosis. (NCI04)
Synthesis Analysis

The synthesis of esperamicin A1 has been approached through various methods, highlighting the complexity of its molecular architecture. One notable method involves the construction of the enediyne core through a series of strategic reactions:

  1. Wittig Reaction: This reaction is employed to form the crucial double bonds in the enediyne structure. The use of phosphonium ylides allows for precise control over stereochemistry.
  2. Ring Contraction: A 2,3-Wittig ring contraction is utilized to streamline the synthesis process, enabling the formation of the desired cyclic structures efficiently.
  3. Total Synthesis: Researchers have developed total synthesis routes that incorporate both carbohydrate and non-carbohydrate components to achieve the complete structure of esperamicin A1. These synthetic strategies often involve multiple steps and careful manipulation of reaction conditions to yield high purity products .
Molecular Structure Analysis

Esperamicin A1 has a complex molecular structure characterized by its enediyne core. The molecular formula is C21H22N2O9C_{21}H_{22}N_2O_9, and its structure includes:

The three-dimensional structure has been elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its conformation in both solution and solid states .

Chemical Reactions Analysis

Esperamicin A1 undergoes several chemical reactions that are fundamental to its mechanism of action:

  • Bergman Cyclization: This reaction involves the conversion of the enediyne system into reactive intermediates that can interact with DNA.
  • DNA Cleavage: The compound's ability to induce double-strand breaks in DNA is attributed to its reactive nature when it forms a complex with DNA, leading to cytotoxic effects in cancer cells.

These reactions are critical for understanding how esperamicin A1 exerts its antitumor effects and have been studied extensively through mechanistic investigations .

Mechanism of Action

The mechanism by which esperamicin A1 exerts its antitumor effects involves several key processes:

  1. DNA Binding: Esperamicin A1 binds specifically to DNA through sequence recognition, targeting particular sequences that facilitate its action.
  2. Formation of Reactive Species: Upon binding, the enediyne undergoes cyclization, generating reactive species capable of cleaving DNA strands.
  3. Induction of Apoptosis: The resultant DNA damage triggers cellular signaling pathways leading to apoptosis in cancer cells.

This mechanism highlights the compound's potential as a chemotherapeutic agent by exploiting its ability to selectively target and damage malignant cells .

Physical and Chemical Properties Analysis

Esperamicin A1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 442.41 g/mol.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: The compound is sensitive to light and air, necessitating careful handling and storage conditions.

These properties are essential for understanding how esperamicin A1 can be formulated for therapeutic applications .

Applications

Esperamicin A1 has significant scientific applications, particularly in oncology:

  • Antitumor Agent: Its primary application lies in cancer treatment, where it shows promise against various tumor types due to its ability to induce DNA damage selectively.
  • Research Tool: Esperamicin A1 serves as a valuable tool in molecular biology for studying DNA interactions and mechanisms of drug action.

Ongoing research continues to explore its potential in combination therapies and as a lead compound for developing new anticancer drugs .

Molecular Mechanisms of DNA Interaction and Cleavage

Sequence-Specific DNA Recognition Dynamics

Esperamicin A1 exhibits a sophisticated DNA recognition mechanism that combines minor groove binding with specific intercalative interactions. This dual binding mode enables high-affinity engagement with defined genomic sequences.

Role of Purine/Pyrimidine Trimer Motifs in Target Selection

Esperamicin A1 requires a purine/pyrimidine trimer motif within host DNA for optimal interaction. Biochemical studies demonstrate that its sequence selectivity originates from recognition of pyrimidine-rich tracts, particularly those containing thymine and cytosine residues. The antibiotic shows a base preference hierarchy of T > C > A > G, with highest affinity for oligopyrimidine sequences including 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3' [2] [5]. This trimer requirement facilitates a structural "induced fit" mechanism where DNA undergoes dehydration and conformational changes upon drug binding [2]. Notably, pretreatment of DNA with minor groove binders like netropsin or distamycin significantly alters esperamicin's cleavage pattern, confirming the critical role of accessible trimer motifs in the minor groove for sequence recognition [5].

Minor Groove Binding and Anthranilate Intercalation Mechanisms

Solution NMR studies of the esperamicin A1-d(C-G-G-A-T-C-C-G) duplex complex reveal a multivalent binding architecture:

  • The methoxyacrylyl-anthranilate moiety intercalates at the (G2-G3)-(C6'-C7') step, causing local helical unwinding and minor groove widening
  • The A-B-C trisaccharide system anchors deeply within the minor groove with precise complementarity to the groove floor
  • The thiomethyl group of sugar B residue positions edgewise in the groove, forming a hydrogen bond between its sulfur atom and the amino proton of G3'
  • The enediyne core aligns such that pro-radical centers (C-3 and C-6) position opposite abstractable H-5' (pro-S) of C6 and H-1' of C6' on partner strands [1] [7]

This binding mode causes minimal distortion to Watson-Crick base pairing except at the intercalation site, where stacking between the anthranilate ring and flanking purine bases provides additional stabilization energy. The structural basis for sequence specificity arises from complementary van der Waals contacts, hydrogen bonding networks, and shape matching between the drug and the floor of the minor groove [7].

Table 1: DNA Structural Perturbations Induced by Esperamicin A1 Binding

ParameterUnbound DNAEsperamicin A1 ComplexLocation of Change
Minor groove width11-12 Å14-16 ÅCentered at anthranilate intercalation site
Helical twist~36° per stepUnwound by ~15°G2-G3 step
Solvent exposureFully hydratedDehydratedDrug-DNA interface
Conformational flexibilityDynamicRigidifiedTrisaccharide binding region

Thiol-Dependent Activation and Radical-Mediated Strand Scission

Esperamicin A1 remains chemically inert until activated by biological thiols, which trigger its transformation into a highly reactive DNA-cleaving species:

  • Thiol Activation Mechanism:
  • Nucleophilic attack by cellular thiols (e.g., glutathione) at the allylic trisulfide group initiates drug activation
  • This triggers Bergman cycloaromatization of the enediyne core, generating a 1,4-didehydrobenzene diradical species [1] [4]
  • Fast atom bombardment mass spectrometry confirms rapid degradation of esperamicin A1 upon thiol exposure, with molecular weight changes consistent with diradical formation [4]
  • Radical-Mediated Hydrogen Abstraction:
  • The diradical abstracts specific protons from deoxyribose sugars: H-5' (pro-S) and H-1' from opposing strands
  • Abstraction occurs at C6 and C6' positions in the d(C-G-G-A-T-C-C-G) complex, generating carbon-centered radicals
  • These sugar radicals react with molecular oxygen, producing peroxyl radicals that lead to strand breaks via phosphodiester cleavage [1] [7]
  • Cleavage Products:
  • Approximately 25% of DNA damage involves bistranded lesions with 3'-phosphoglycolate and 5'-phosphate termini
  • Strand breaks occur with asymmetric geometry – predominantly 3' to the damage site on the complementary strand [1] [5]

The fucose-anthranilate moiety critically modulates the efficiency of hydrogen abstraction by optimally positioning the diradical species within the minor groove [1].

Comparative Analysis of Cleavage Patterns with Other Enediyne Antibiotics

Esperamicin A1 exhibits distinct DNA interaction profiles compared to other enediyne antibiotics:

Table 2: Cleavage Specificity Comparison of Enediyne Antibiotics

AntibioticBase PreferencePreferred SequencesCleavage Pattern
Esperamicin A1T > C > A > G5'-TG-3', 5'-CG-3'Bistranded (3' offset)
Calicheamicin γ1IC > T > A = G5'-TCCT-3', 5'-ACCT-3'Bistranded (3' offset)
NeocarzinostatinT > A > C > G5'-GT-3', 5'-GC-3'Bistranded (5' offset)
BleomycinC > T > A > G5'-GT-3', 5'-GC-3'Single-stranded
  • Structural Basis for Differential Specificity:
  • Esperamicin's anthranilate intercalation contrasts with calicheamicin's thiobenzoate stacking, leading to distinct binding geometries
  • The trisaccharide orientation in esperamicin creates deeper minor groove penetration than neocarzinostatin's naphthoate system
  • Calicheamicin recognizes tetranucleotide sequences through extensive hydrogen bonding, while esperamicin targets pyrimidine trimers via shape selection [1] [2] [5]
  • Activation and Cleavage Efficiencies:
  • Both esperamicin and calicheamicin require thiol activation but exhibit different kinetics – calicheamicin activates faster but esperamicin produces more persistent radicals
  • Esperamicin generates higher proportions of bistranded lesions (25% of total damage) than neocarzinostatin (<15%)
  • The fucose-anthranilate moiety in esperamicin enables broader sequence recognition compared to calicheamicin's rigid iodo-sugar [1] [5] [7]
  • Biological Implications:
  • Esperamicin's preference for T-rich regions targets transcriptionally active zones near promoter elements
  • The bistranded lesions induced by esperamicin are significantly more refractory to DNA repair than single-strand breaks
  • Comparative studies reveal that subtle modifications to the carbohydrate domain dramatically alter sequence selectivity among enediynes [2] [7]

Table 3: Structural Features Influencing DNA Recognition in Enediyne Antibiotics

Structural ElementEsperamicin A1Calicheamicin γ1INeocarzinostatin
IntercalatorAnthranilateThiobenzoateNaphthoate
OligosaccharideTrisaccharideTetrasaccharideMonosaccharide
Minor Groove ContactEdgewise thiomethyl sugarIodosugar hydrogen bondingLimited penetration
Radical PositioningProximal to H-5' and H-1'Proximal to H-5' and H-4'Proximal to H-4' and H-5'

These comparative analyses illustrate how structural variations among enediyne antibiotics translate to distinct biological activities through differential DNA recognition and cleavage mechanisms.

Properties

CAS Number

99674-26-7

Product Name

Esperamicin A1

IUPAC Name

[(2S,3R,4S,6S)-3-hydroxy-6-[[(2S,5Z,9R,10S,13E)-9-hydroxy-2-[(2R,3R,4S,5S,6R)-4-hydroxy-5-[[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl]oxyamino]-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate

Molecular Formula

C59H80N4O22S4

Molecular Weight

1325.5 g/mol

InChI

InChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19+/t29-,30+,31-,36+,37+,38+,39+,42+,43+,44+,45+,47-,49-,50+,52-,53-,54-,57+,59-/m1/s1

InChI Key

LJQQFQHBKUKHIS-IIZLOWFNSA-N

SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O

Synonyms

BBM 1675A
BBM-1675A
BMY 28175
BMY-28175
esperamicin
esperamicin A1

Canonical SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3([C@@H](C(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)O[C@H]6C[C@@H]([C@H](CO6)NC(C)C)OC)O)NO[C@H]7C[C@@H]([C@@H]([C@H](O7)C)SC)O

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